
13-Methyl-8,11,13-podocarpatriene-3,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methyl-8,11,13-podocarpatriene-3,12-diol: is a podocarpane-type diterpenoid isolated from the plant Ricinodendron heudelotii . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-8,11,13-podocarpatriene-3,12-diol typically involves the extraction from natural sources such as Ricinodendron heudelotii . The detailed synthetic routes and reaction conditions are not widely documented, but the isolation process generally includes solvent extraction, chromatography, and crystallization techniques.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its specific natural source and the complexity of its structure. The focus remains on laboratory-scale extraction and purification for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: 13-Methyl-8,11,13-podocarpatriene-3,12-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 13-Methyl-8,11,13-podocarpatriene-3,12-diol is used as a model compound in studying the chemical behavior of diterpenoids. Its unique structure provides insights into the reactivity and stability of similar compounds .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It has been investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: The compound’s potential medicinal properties are of interest, particularly its role as an inhibitor of certain enzymes. Research is ongoing to explore its potential therapeutic applications .
Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for further exploration in fields such as pharmaceuticals and biotechnology .
Mecanismo De Acción
The mechanism of action of 13-Methyl-8,11,13-podocarpatriene-3,12-diol involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the regulation of glucocorticoid hormones . By inhibiting this enzyme, the compound may exert anti-inflammatory and metabolic effects.
Comparación Con Compuestos Similares
Podocarpic Acid: Another podocarpane-type diterpenoid with similar structural features.
Dehydroabietic Acid: A diterpenoid with a similar backbone but different functional groups.
Forskolin: A labdane-type diterpenoid with distinct biological activities.
Uniqueness: 13-Methyl-8,11,13-podocarpatriene-3,12-diol is unique due to its specific structure and the presence of hydroxyl groups at positions 3 and 12.
Propiedades
Fórmula molecular |
C18H26O2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(2S,4aS,10aR)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15-,16-,18+/m0/s1 |
Clave InChI |
ULORBDMEFAYHRJ-XYJFISCASA-N |
SMILES isomérico |
CC1=CC2=C(C=C1O)[C@]3(CC[C@@H](C([C@@H]3CC2)(C)C)O)C |
SMILES canónico |
CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


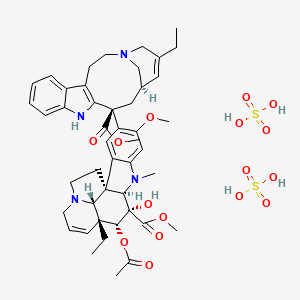



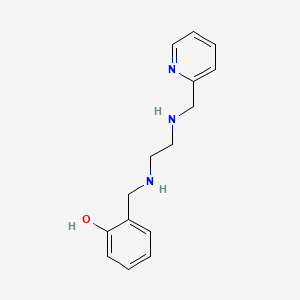
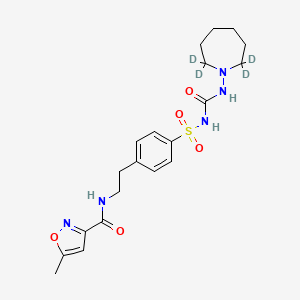
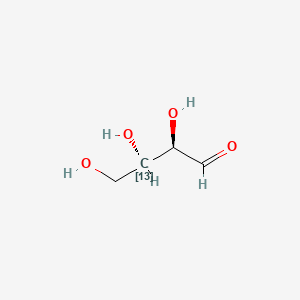


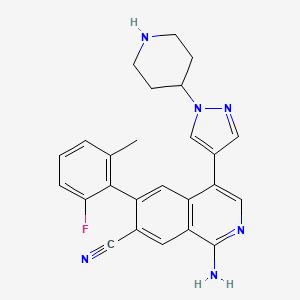

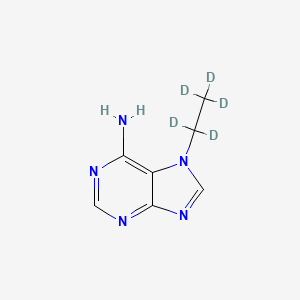

![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)
